5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde
Overview
Description
5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde is a heterocyclic compound that contains both thiazole and thiophene rings Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, while thiophenes are five-membered rings containing sulfur
Mechanism of Action
- For instance, 5-(2-methyl-1,3-thiazol-4-yl)indoline (CAS 144340-48-7) is structurally related and has been studied. It is a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in this compound is known to undergo electrophilic and nucleophilic substitutions, making it a versatile participant in biochemical processes . It has been observed to interact with enzymes such as oxidoreductases and transferases, facilitating redox reactions and the transfer of functional groups. These interactions are crucial for the compound’s role in metabolic pathways and cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress response, apoptosis, and cell proliferation. Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes. These molecular interactions are essential for the compound’s role in various biochemical and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. These interactions are crucial for the compound’s role in cellular energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution is essential for its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for the compound’s activity and function, as it allows for precise interactions with target biomolecules and cellular structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the thiophene ring. One common method involves the reaction of 2-methylthiazole with a thiophene derivative under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: 5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarboxylic acid.
Reduction: 5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenemethanol.
Substitution: Various substituted thiazole and thiophene derivatives depending on the reagents used.
Scientific Research Applications
5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes and receptors.
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and dyes.
Comparison with Similar Compounds
Similar Compounds
5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenemethanol: Similar structure but with an alcohol group instead of an aldehyde group.
2-Methyl-1,3-thiazole: Contains only the thiazole ring without the thiophene ring.
Uniqueness
5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde is unique due to the presence of both thiazole and thiophene rings, which confer distinct electronic and steric properties. This dual-ring structure allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS2/c1-6-10-8(5-12-6)9-3-2-7(4-11)13-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEBKLSFEFZNAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380106 | |
Record name | 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499770-66-0 | |
Record name | 5-(2-Methyl-4-thiazolyl)-2-thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499770-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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